molecular formula C9H17NO2 B12094324 ethyl (1S,3S)-3-aminocyclohexanecarboxylate

ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Cat. No.: B12094324
M. Wt: 171.24 g/mol
InChI Key: VALZPPHHDRBGHU-YUMQZZPRSA-N
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Description

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with an amino group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and ester groups.

    Esterification: The ester group is introduced by reacting the intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrocyclohexane derivatives, while reduction of the ester group can produce cyclohexanol derivatives .

Scientific Research Applications

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,3S)-3-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1S,3S)-3-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of an amino group.

    Ethyl (1S,3S)-3-methylcyclohexanecarboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is unique due to the presence of both an amino and ester group on the cyclohexane ring.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (1S,3S)-3-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8-/m0/s1

InChI Key

VALZPPHHDRBGHU-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@@H](C1)N

Canonical SMILES

CCOC(=O)C1CCCC(C1)N

Origin of Product

United States

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